molecular formula C10H13NO2 B3050147 3-o-Tolylamino-propionic acid CAS No. 23947-32-2

3-o-Tolylamino-propionic acid

Cat. No.: B3050147
CAS No.: 23947-32-2
M. Wt: 179.22 g/mol
InChI Key: HCXWJUKTMCSHFJ-UHFFFAOYSA-N
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Description

3-o-Tolylamino-propionic acid is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.276 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound is characterized by the presence of a tolylamino group attached to a propionic acid moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-o-Tolylamino-propionic acid typically involves the reaction of o-toluidine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction. The intermediate product, 3-o-Tolylamino-propionitrile, is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-o-Tolylamino-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-o-Tolylamino-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-o-Tolylamino-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through the formation of intermediates that participate in metabolic pathways .

Comparison with Similar Compounds

  • 3-o-Tolylamino-acetic acid
  • 3-o-Tolylamino-butyric acid
  • 3-o-Tolylamino-valeric acid

Comparison: 3-o-Tolylamino-propionic acid is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a different balance of hydrophobic and hydrophilic regions, affecting its solubility and interaction with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(2-methylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-4-2-3-5-9(8)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXWJUKTMCSHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368659
Record name 3-o-Tolylamino-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23947-32-2
Record name 3-o-Tolylamino-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2-Methylanilino)propionic acid is prepared in a manner similar to that described in Example 1, but starting from o-toluidine (64.3 g; 0.60 mol), acrylic acid (11.6 g; 0.16 mol) and water (36.6 cc). A white powder (23.85 g) is thus obtained which, after recrystallisation in a toluene/hexane mixture (70:30 by volume), gives a pure product (21.7 g; 0.12 mol), m.p. 87° C.
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
36.6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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